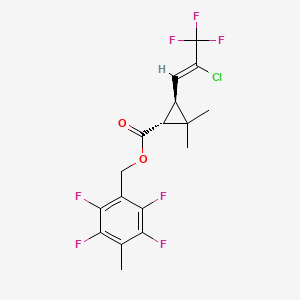

(Z)-(1R)-trans-tefluthrin

Description

Contextualization within Pyrethroid Insecticide Chemistry

Pyrethroids are a major class of synthetic insecticides that emulate the structure and insecticidal properties of natural pyrethrins, which are derived from Chrysanthemum cinerariifolium flowers. wikipedia.org A key advantage of synthetic pyrethroids like tefluthrin (B143116) is their enhanced stability and prolonged effectiveness compared to their natural counterparts. wikipedia.org

The chemical structure of pyrethroids, including tefluthrin, is characterized by a central ester linkage connecting an acidic moiety and an alcohol moiety. In the case of tefluthrin, the acid portion contains a cyclopropane (B1198618) ring, a feature common to many pyrethroids. arkat-usa.org The presence of multiple chiral centers and a carbon-carbon double bond in the tefluthrin molecule gives rise to several possible stereoisomers. arkat-usa.orginchem.org The specific arrangement of substituents around these chiral centers and the geometry of the double bond define each unique isomer, such as (Z)-(1R)-trans-tefluthrin.

The insecticidal action of pyrethroids stems from their ability to disrupt the normal functioning of the insect nervous system. They act as axonic excitotoxins by targeting voltage-gated sodium channels. wikipedia.org Specifically, they bind to the α-subunit of these channels, preventing their inactivation and slowing their deactivation. This leads to a persistent influx of sodium ions, causing nerve excitation, paralysis, and ultimately, the death of the insect. wikipedia.org The interaction between pyrethroids and sodium channels is highly stereospecific, meaning that different isomers can exhibit vastly different levels of insecticidal potency. inchem.orgnih.gov Generally, cis-isomers are found to be more toxic than trans-isomers. nih.gov

The synthesis of tefluthrin involves the esterification of a cyclopropanecarboxylic acid derivative with a fluorinated benzyl (B1604629) alcohol. wikipedia.org The commercial product is a racemic mixture of the (Z)-(1R)-cis and (Z)-(1S)-cis isomers. The development of synthetic routes that allow for the control of stereochemistry is a significant area of research in pyrethroid chemistry, as it enables the production of more active and specific insecticidal agents. wikipedia.org

Significance of this compound in Scientific Inquiry and Agrochemical Research

The study of individual stereoisomers like this compound is crucial for understanding the structure-activity relationships of pyrethroid insecticides. Research has demonstrated that the biological activity of tefluthrin is highly dependent on its stereochemistry. For instance, studies on different tefluthrin enantiomers have revealed significant differences in their toxicity to non-target organisms. In zebrafish, the (1R,3R)-tefluthrin enantiomer exhibited substantially higher acute toxicity than the (1S,3S)-tefluthrin enantiomer. nih.gov Another study found the order of acute toxicity to be Z-cis-(1S,3S)-(-)-tefluthrin < Rac-tefluthrin < Z-cis-(1R,3R)-(+)-tefluthrin. researchgate.net This enantioselectivity is attributed to the stereospecific binding affinities between the tefluthrin enantiomers and their target site, the voltage-gated sodium channels. nih.gov

In agrochemical research, the focus is on developing pesticides that are highly effective against target pests while minimizing harm to non-target organisms and the environment. The investigation of specific isomers like this compound contributes to this goal. While commercial tefluthrin is a mixture of cis-isomers, research into the properties of the trans-isomers provides a more complete picture of the compound's biological and environmental profile. herts.ac.ukchemicalbook.com For example, the metabolism of pyrethroids can be stereospecific, with trans-isomers sometimes being hydrolyzed more rapidly than cis-isomers. inchem.org

The table below summarizes the key properties of Tefluthrin.

| Property | Value |

| Chemical Formula | C17H14ClF7O2 |

| Molar Mass | 418.74 g·mol−1 |

| Appearance | Colorless solid |

| Melting Point | 44.6 °C |

| Boiling Point | 156 °C at 1 mmHg |

| Water Solubility | 0.02 mg/L |

| LogP (Octanol-Water) | 6.5 |

Data sourced from multiple references. wikipedia.orgepa.govvulcanchem.com

Detailed research into the insecticidal activity of different tefluthrin isomers has shown that the (Z)-(1R)-cis-isomer is the most active. chemicalbook.com This highlights the importance of stereochemistry in the design of effective pesticides. While the (Z)-(1R)-trans isomer may not be the most potent, its study provides valuable data for computational modeling and understanding the spatial requirements for pyrethroid-receptor interactions. This knowledge can guide the synthesis of new, more selective, and effective insecticides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14ClF7O2 |

|---|---|

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10+/m1/s1 |

InChI Key |

ZFHGXWPMULPQSE-OVGMLNDJSA-N |

SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |

Isomeric SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |

Origin of Product |

United States |

Stereochemical Considerations and Synthesis Methodologies for Z 1r Trans Tefluthrin

Elucidation of Isomeric Forms and Stereospecificity of Tefluthrin (B143116)

The structure of tefluthrin contains two primary sources of isomerism: a carbon-carbon double bond in the propenyl side chain and two chiral carbon atoms within the cyclopropane (B1198618) ring. This gives rise to a total of eight possible stereoisomers. researchgate.netresearchgate.net Commercial tefluthrin is typically a racemic mixture of the Z-cis enantiomers, specifically the Z-(1R,3R) and Z-(1S,3S) forms. ecotoxcentre.chresearchgate.net

Geometric Isomerism (Z/E) of the Propenyl Side Chain

The double bond in the 2-chloro-3,3,3-trifluoroprop-1-en-1-yl side chain of tefluthrin allows for geometric isomerism, designated as (Z) or (E). This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond. The (Z) isomer (from the German zusammen, meaning together) has the higher priority groups on the same side of the double bond, while the (E) isomer (from the German entgegen, meaning opposite) has them on opposite sides. sci-hub.se In the case of tefluthrin, the commercially produced form is predominantly the (Z) isomer. ecotoxcentre.chnih.gov The geometric configuration of the propenyl side chain is a critical determinant of the molecule's insecticidal properties.

Chiral Centers and Enantiomeric Forms of the Cyclopropane Moiety (1R/1S, 3R/3S)

The cyclopropane ring of tefluthrin contains two chiral centers at the C1 and C3 positions. This chirality leads to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The absolute configuration at these centers is denoted as (R) or (S). This results in four possible stereoisomers based on the cyclopropane ring alone: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). researchgate.netmichberk.com

The substituents at C1 and C3 can be on the same side of the cyclopropane ring (cis) or on opposite sides (trans). michberk.com

Cis isomers : (1R,3R) and (1S,3S)

Trans isomers : (1R,3S) and (1S,3R)

The combination of geometric and chiral isomerism results in the eight potential stereoisomers of tefluthrin. researchgate.netsci-hub.se The focus of this article, (Z)-(1R)-trans-tefluthrin, specifies the (Z) configuration at the double bond and the (1R,3S) configuration of the cyclopropane ring.

Comparative Biological Activities of this compound and Other Stereoisomers

The biological activity of pyrethroids is highly dependent on their stereochemistry. For many pyrethroids, the insecticidal activity is largely attributed to the isomers with the (1R) configuration at the cyclopropane ring. researchgate.net

In the case of tefluthrin, studies have shown a clear difference in toxicity between its enantiomers. Research on the cis isomers demonstrated that the Z-cis-(1R,3R)-(+)-tefluthrin isomer exhibits significantly higher acute toxicity to non-target organisms like earthworms compared to the Z-cis-(1S,3S)-(-)-tefluthrin isomer. researchgate.net

With respect to the trans isomers, patent literature reveals that 1R-trans-tefluthrin possesses potent insecticidal properties. A comparison of the LC50 values against the second instar of the multi-resistant diamondback moth (Plutella xylostella) showed that 1R-trans-tefluthrin is substantially more active than racemic tefluthrin. google.com Generally, for pyrethroids, trans-isomers are metabolized more rapidly via hydrolysis than their cis-counterparts, which can influence their residual activity and toxicity profile. nih.gov For some polyfluorinated benzyl (B1604629) esters, the trans-isomers have been found to exhibit higher insecticidal activity than the cis-isomers. sci-hub.se

| Isomer | Test Organism | Activity Metric (LC50 in ppm) | Relative Activity Comparison |

|---|---|---|---|

| 1R-trans tefluthrin | Plutella xylostella (diamondback moth) | 1.8 - 4.6 | Significantly more active than racemic tefluthrin. google.com |

| Racemic Tefluthrin | Plutella xylostella (diamondback moth) | 8.4 - 26.9 | Baseline for comparison. google.com |

| Z-cis-(1R,3R)-(+)-tefluthrin | Eisenia fetida (earthworm) | Higher acute toxicity | More toxic than the (1S,3S) enantiomer. researchgate.net |

| Z-cis-(1S,3S)-(-)-tefluthrin | Eisenia fetida (earthworm) | Lower acute toxicity | Less toxic than the (1R,3R) enantiomer. researchgate.net |

Enantioselective and Stereocontrolled Synthetic Approaches for Tefluthrin Analogs

The synthesis of specific pyrethroid stereoisomers, such as this compound, requires precise control over the stereochemistry of both the cyclopropane ring and the alkenyl side chain. Enantioselective synthesis aims to produce a single enantiomer, thereby maximizing biological activity and reducing potential off-target effects from less active or inactive isomers.

A key strategy in the synthesis of pyrethroids is the preparation of the optically active cyclopropanecarboxylic acid moiety. For trans-pyrethroids, the synthesis of (1R)-trans-chrysanthemic acid and its analogs is a critical step. researchgate.net Methodologies for achieving this include:

Catalytic asymmetric synthesis : Employing chiral catalysts to direct the formation of the desired stereoisomer.

Stereoselective cyclopropanation : Reactions that favor the formation of the trans-isomer. For example, the treatment of ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate with a base can yield the trans-cyclopropanecarboxylate with good stereoselectivity. oup.com

Conversion from other isomers : A process described in patent literature involves the conversion of the 1S-cis enantiomer of the cyclopropanecarboxylic acid to the 1R-trans isomer. google.com

Once the desired acid chloride, such as (1R)-trans-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride, is obtained, it is esterified with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol to yield the final this compound molecule. google.com

Chiral Resolution Techniques for Specific Tefluthrin Stereoisomers

When a synthesis results in a mixture of stereoisomers, chiral resolution techniques are employed to separate them. Chiral resolution is essential for obtaining pure enantiomers for analytical and toxicological studies, as well as for the production of enantiomerically enriched products. mdpi.com

Molecular and Cellular Mechanisms of Action of Z 1r Trans Tefluthrin

Interaction with Voltage-Gated Sodium Channels

(Z)-(1R)-trans-Tefluthrin, a type I pyrethroid insecticide, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs). wikipedia.orginchem.org These channels are crucial for the initiation and propagation of action potentials in neurons. Tefluthrin's interaction with VGSCs leads to a disruption of normal nerve function. wikipedia.orginchem.org

Binding Site Analysis on Alpha-Subunits

Voltage-gated sodium channels are complex proteins composed of a large alpha-subunit and one or two smaller beta-subunits. wikipedia.org The alpha-subunit is the primary component, forming the ion pore and containing the binding site for tefluthrin (B143116). wikipedia.orgnottingham.ac.uk Evidence suggests that pyrethroids, including tefluthrin, interact with the alpha-subunit of the VGSC. nottingham.ac.uk While the precise location is a subject of ongoing research, studies involving mutations have provided insights into putative binding domains. nottingham.ac.uk The interaction is stereospecific, meaning that the three-dimensional structure of the tefluthrin molecule is critical for its binding and subsequent effects on channel function. inchem.org

Modulation of Channel Gating Kinetics, Including Inactivation and Deactivation

Tefluthrin significantly alters the gating kinetics of voltage-gated sodium channels. wikipedia.orgmdpi.com Upon binding, it disrupts the normal functioning of the channel by slowing both inactivation and deactivation processes. wikipedia.orgnottingham.ac.uk

Inactivation: Normally, after a neuron fires, the sodium channels rapidly inactivate, a process that prevents further immediate firing and allows the membrane potential to repolarize. Tefluthrin slows down this inactivation process. wikipedia.orgmdpi.com This leads to a prolonged influx of sodium ions, causing the nerve to fire repetitively. inchem.orgnottingham.ac.uk In studies on cultured dorsal root ganglion (DRG) neurons, tefluthrin was shown to increase the time constant of the slow component of inactivation. mdpi.com

Deactivation: Deactivation is the process by which the channel closes as the membrane repolarizes. Tefluthrin also slows this process, further contributing to the persistent activation of the sodium channel and a prolonged inflow of sodium ions. wikipedia.orgnottingham.ac.uk

This persistent activation and sodium influx are ultimately lethal to insects. wikipedia.org The decay of tefluthrin-induced tail currents, which are a measure of the modified channel activity, has been shown to be best fitted by a two-component model with both fast and slow decay time constants. nih.gov

Some studies have also shown that the modification of sodium channels by tefluthrin can be enhanced by repeated channel activation, a phenomenon known as use-dependency. nih.govnih.govnih.gov This suggests that tefluthrin may bind preferentially to the open state of the channel. nih.govdrugbank.com

Differential Sensitivity of Sodium Channel Isoforms to Pyrethroids

In mammals, there are nine different isoforms of the sodium channel alpha-subunit (Nav1.1–Nav1.9), each with a unique distribution in the nervous system and distinct functional properties. mdpi.comnih.gov These isoforms exhibit differential sensitivity to pyrethroids like tefluthrin. wikipedia.orgnih.gov

For instance, the Nav1.6 isoform has been found to be at least 15-fold more sensitive to tefluthrin than the Nav1.2 isoform. wikipedia.orgosti.gov The Nav1.3 isoform also shows high sensitivity to tefluthrin, greater than that of the Nav1.2 isoform. nih.gov In contrast, the Nav1.7 sodium channel has demonstrated a notably low sensitivity to tefluthrin modification when compared to Nav1.3 and Nav1.6. nottingham.ac.uknih.gov The Nav1.8 isoform is also a target, with tefluthrin inducing currents that activate relatively quickly and partially inactivate during depolarization. nih.gov

Interestingly, there can also be differences in sensitivity between the same isoform from different species. For example, rat Nav1.3 channels are significantly more sensitive to tefluthrin than human Nav1.3 channels. nih.gov The presence of auxiliary beta-subunits can also influence the sensitivity of the alpha-subunit to tefluthrin. nih.gov

This differential sensitivity among isoforms is a key factor in the neurotoxic profile of tefluthrin and is an active area of research.

Neurophysiological Effects at the Sub-organismal Level Induced by this compound

The molecular interactions of this compound with voltage-gated sodium channels translate into significant neurophysiological effects at the cellular level. By prolonging the opening of these channels, tefluthrin causes a sustained influx of sodium ions, leading to membrane depolarization. inchem.orgmdpi.com This depolarization can cause repetitive firing of neurons, which is a hallmark of Type I pyrethroid action. inchem.orgnottingham.ac.uk

The following table summarizes the effects of tefluthrin on the electrophysiological properties of voltage-gated sodium channels in cultured rat dorsal root ganglion (DRG) neurons.

| Parameter | Effect of Tefluthrin | Reference |

| Peak INa Amplitude | Increased | mdpi.com |

| Inactivation Time Constant (Slow Component) | Increased | mdpi.com |

| Repetitive Neuronal Firing | Induced | nottingham.ac.uk |

Structure-Activity Relationships (SAR) in Relation to this compound and its Analogs

For tefluthrin and its analogs, key structural features influencing their activity include the stereochemistry of the cyclopropane (B1198618) ring and the nature of the alcohol moiety. wikipedia.org The development of tefluthrin involved the strategic replacement of a chlorine atom in cypermethrin (B145020) with a trifluoromethyl group and the synthesis of the Z-cis acid isomer. wikipedia.org

The table below presents a comparison of the effects of different pyrethroids on rat Nav1.6 sodium channels, highlighting the structure-activity relationships.

| Pyrethroid | Type | Resting Modification | Use-Dependent Enhancement | Tail Current Decay | Reference |

| S-bioallethrin | I | Weak | None | Rapid | osti.gov |

| Tefluthrin | I | High | Significant | Intermediate | osti.gov |

| Deltamethrin | II | Very Weak | Strong | Persistent | osti.gov |

As shown in the table, tefluthrin, a Type I pyrethroid, exhibits properties that are intermediate between the classic Type I compound S-bioallethrin and the Type II compound deltamethrin. osti.gov This suggests that the specific chemical structure of tefluthrin results in a unique profile of interaction with the sodium channel.

Influence of Molecular Conformation on Receptor Binding

The three-dimensional shape, or conformation, of the tefluthrin molecule is critical for its binding to the voltage-gated sodium channel receptor. The interaction is highly stereospecific. inchem.org

Studies have implied that the pyrethroid receptor on the sodium channel can exist in different conformations, particularly in the resting and open states, and that these conformations exhibit distinct structure-activity relationships. nih.govdrugbank.com The use-dependent effects observed with tefluthrin, where its modification of the channel is enhanced by repeated depolarization, suggest that it may bind with higher affinity to the open state of the channel. nih.govnih.govdrugbank.com This implies that the conformation of the receptor in the open state is more favorable for tefluthrin binding.

Docking studies with the human Nav1.7 channel have shown that tefluthrin can form hydrophobic interactions and hydrogen bonds with specific amino acid residues within the channel, further highlighting the importance of molecular conformation in receptor binding. researchgate.net

Comparative Analysis of Pyrethroid Stereoisomers' Activities on Sodium Channels

The neurotoxic activity of pyrethroid insecticides is profoundly dependent on their stereochemistry, with different stereoisomers exhibiting vastly different potencies and effects on voltage-gated sodium channels. nih.govinchem.org This stereospecificity is a defining characteristic of their mechanism of action.

Research has consistently shown that the insecticidal and neurotoxic properties of pyrethroids reside primarily in the isomers with the (1R) configuration at the cyclopropane ring. inchem.orgpnas.org Conversely, the (1S) isomers are often found to be biologically inactive. pnas.orgnih.gov For instance, studies on tetramethrin (B1681291) demonstrated that the 1R-cis and 1R-trans isomers effectively induced the prolonged sodium current characteristic of pyrethroid poisoning, whereas the 1S-cis and 1S-trans isomers had no such effect. nih.gov Similarly, the repellent action of transfluthrin (B58387) in Aedes aegypti mosquitoes is linked to its ability to activate sodium channels; the active 1R-trans isomer is a potent repellent, while the 1S-cis isomer, which does not activate sodium channels, shows no repellent activity. plos.orgnih.gov Interestingly, some inactive 1S isomers can competitively inhibit the action of the toxic 1R isomers, suggesting they may bind to the same receptor site without modifying channel function. inchem.orgpnas.org

The interaction with the sodium channel is also influenced by the cis/trans isomerism of the substituents on the cyclopropane ring. Electrophysiological studies have suggested that 1R and 1S cis isomers bind competitively to one site on the sodium channel, while the 1R and 1S trans isomers bind non-competitively to a different site. inchem.org

The potency of different pyrethroids varies significantly. A comparative study on cerebrocortical neurons measured the ability of eleven different pyrethroids to evoke sodium influx, providing a clear ranking of their relative potency.

Table 1: Comparative Potency of Pyrethroid Insecticides on Sodium Influx in Neurons

| Pyrethroid | Rank Order of Potency |

|---|---|

| Deltamethrin | 1 |

| S-bioallethrin | 2 |

| β-cyfluthrin | 3 |

| λ-cyhalothrin | 4 |

| Esfenvalerate | 5 |

| Tefluthrin | 6 |

| Fenpropathrin | 7 |

Source: Adapted from research on sodium influx in cerebrocortical neurons. nih.gov

Furthermore, the sensitivity to a specific pyrethroid can differ between sodium channel isoforms and across species. A study comparing the effects of tefluthrin on rat and human Nav1.3 voltage-gated sodium channels revealed significant differences in their response, despite a high degree of amino acid sequence conservation. nih.govnih.gov

Table 2: Differential Sensitivity of Rat and Human Nav1.3 Channels to Tefluthrin

| Channel Type | Key Findings |

|---|---|

| Rat Nav1.3 | Exhibited slower inactivation compared to the human ortholog. nih.gov |

| Showed approximately four-fold greater modification by 100 µM tefluthrin compared to human Nav1.3 channels. nih.govnih.gov | |

| Human Nav1.3 | Inactivated more rapidly than the rat ortholog. nih.gov |

| Was found to be less sensitive to tefluthrin than rat Nav1.3 and even less sensitive than rat Nav1.2, an isoform generally considered to be relatively insensitive to pyrethroids. nih.govnih.gov |

Source: Based on comparative studies of orthologous rat and human sodium channels. nih.govnih.gov

These findings underscore that the activity of a pyrethroid is not only determined by its own chemical structure and stereoisomerism but also by the specific properties of the target sodium channel isoform. nih.gov

Metabolic Transformation and Environmental Degradation of Z 1r Trans Tefluthrin

Biotransformation Pathways in Biological Systems

The biotransformation of (Z)-(1R)-trans-tefluthrin in biological systems is a critical process that determines its toxicity and persistence. This process occurs primarily in the liver and involves two main phases of metabolic reactions. inchem.org

Phase I Metabolic Reactions: Oxidation and Ester Hydrolysis

Phase I metabolism of tefluthrin (B143116) involves both oxidation and hydrolysis. wikipedia.orgtandfonline.comresearchgate.netnih.gov The initial sites of oxidation are the methyl groups on both the cyclopropane (B1198618) ring and the tetrafluorobenzene ring, which are converted to alcohol groups. wikipedia.org These alcohol groups can be further oxidized to form carboxylic acids. wikipedia.org

Simultaneously, tefluthrin undergoes hydrolysis at its ester bond. wikipedia.orgtandfonline.comresearchgate.netnih.gov This cleavage is facilitated by enzymes like microsomal carboxylesterase and results in the formation of two primary metabolites: cyhalothrin (B162358) acid and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. wikipedia.org The latter can then be further oxidized to its corresponding carboxylic acid. wikipedia.org

The nature of the pyrethroid structure influences the dominant metabolic pathway. For instance, steric hindrance at the ester bond can limit hydrolysis and favor oxidation. rsc.org

Phase II Metabolic Reactions: Conjugation Processes (e.g., Glucuronidation)

Following Phase I reactions, the resulting metabolites, particularly those with available alcohol groups, undergo Phase II conjugation. wikipedia.org The primary conjugation process for tefluthrin metabolites is glucuronidation. wikipedia.orgrsc.org This involves the attachment of glucuronic acid to the hydroxyl groups of the Phase I metabolites. This process increases the water solubility of the metabolites, which facilitates their transport across cell membranes and subsequent excretion from the body, primarily in the urine. inchem.orgwikipedia.orgtoxno.com.au

Stereospecificity in Metabolic Processes of Tefluthrin and Related Pyrethroids

The metabolism of pyrethroids, including tefluthrin, exhibits stereospecificity, meaning that different stereoisomers are metabolized at different rates. inchem.orgtoxno.com.au Generally, trans-isomers of pyrethroids are hydrolyzed more rapidly than their corresponding cis-isomers. inchem.orgtoxno.com.aunih.gov For cis-isomers, oxidation is often the more significant metabolic pathway. inchem.orgtoxno.com.aunih.gov

Identification and Characterization of Key Metabolites

The metabolic breakdown of tefluthrin results in a variety of metabolites. The primary Phase I metabolites arise from the initial oxidation and hydrolysis reactions.

Key identified metabolites include:

OH-Methyltefluthrin : Formed through the oxidation of a methyl group. rsc.org

Cyhalothrin acid : A product of ester hydrolysis. wikipedia.org

4-methyl-2,3,5,6-tetrafluorobenzyl alcohol : The other product of ester hydrolysis. wikipedia.org

Tefluthrin-benzoylcarboxylic acid : A result of further oxidation. rsc.org

TF-Benzyl alcohol and TF-Benzoic acid : Further breakdown products. rsc.org

These initial metabolites can undergo further transformations, leading to a wider range of compounds. For instance, fatty acid esters of hydroxytefluthrin have been identified in the fat of rats treated with tefluthrin. rsc.org Phase II metabolism leads to the formation of glucuronide conjugates of the various alcohol-containing metabolites. rsc.org

Table 1: Key Metabolites of this compound

| Metabolite Name | Formation Pathway |

|---|---|

| OH-Methyltefluthrin | Oxidation of a methyl group. rsc.org |

| Cyhalothrin acid | Ester hydrolysis. wikipedia.org |

| 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol | Ester hydrolysis. wikipedia.org |

| Tefluthrin-benzoylcarboxylic acid | Further oxidation of initial metabolites. rsc.org |

| TF-Benzyl alcohol | Further degradation of initial metabolites. rsc.org |

| TF-Benzoic acid | Further degradation of initial metabolites. rsc.org |

| Glucuronide conjugates | Phase II conjugation of alcohol-containing metabolites. wikipedia.orgrsc.org |

Environmental Fate Processes of this compound

The environmental fate of this compound is influenced by its degradation in various environmental compartments, particularly in soil.

Degradation in Soil Matrices Under Aerobic and Anaerobic Conditions

Tefluthrin is considered moderately persistent in terrestrial environments. regulations.govpublications.gc.ca Its degradation in soil occurs through both aerobic and anaerobic pathways, with biotransformation being the dominant mode of transformation. publications.gc.ca

Under aerobic conditions , tefluthrin degradation proceeds at a moderate rate. fao.org Laboratory studies have shown that the half-life of tefluthrin in aerobic soil can range from 17.4 to 75.3 days. regulations.gov Research on the enantioselective degradation of tefluthrin in soil under aerobic conditions revealed a slight preference for the degradation of the (1S,3S)-tefluthrin enantiomer over a 120-day incubation period. researchgate.netnih.gov The primary degradation pathway involves the cleavage of the ester linkage, followed by further oxidation. researchgate.net

Under anaerobic conditions , which can occur in flooded soils, the degradation of pyrethroids can be significantly different. For some related compounds, degradation is reported to be more rapid under anaerobic conditions compared to aerobic conditions. fao.org However, for tefluthrin specifically, one study observed no remarkable enantioselective degradation under anaerobic conditions. researchgate.netnih.gov The formation of bound residues, which are unextractable from the soil, can be higher under anaerobic conditions. fao.org

The rate of degradation is influenced by soil properties such as microbial activity, organic carbon content, pH, and clay content. fao.orgfao.org Microbial metabolism is a primary driver of tefluthrin degradation in soil. fao.org

Table 2: Degradation of this compound in Soil

| Condition | Degradation Rate/Half-life | Key Findings |

|---|---|---|

| Aerobic | Moderately persistent; Half-life of 17.4 - 75.3 days. regulations.gov | Slight preferential degradation of the (1S,3S)-enantiomer observed. researchgate.netnih.gov |

| Anaerobic | No remarkable enantioselective degradation observed in one study. researchgate.netnih.gov | For some related pyrethroids, degradation is faster than in aerobic conditions. fao.org |

Degradation in Aquatic Systems, Including Water and Sediment

This compound, a synthetic pyrethroid insecticide, demonstrates notable persistence in aquatic environments, primarily partitioning to sediment due to its chemical properties. regulations.govregulations.gov It has a low water solubility of 0.02 ppm and a high octanol-water partition coefficient (Kow) of 3.16 x 10^6, indicating it binds strongly to soil and organic matter. regulations.govepa.gov Consequently, its presence in the water column is expected to be low, but it can accumulate in sediment. epa.gov

In dark, aerobic natural water systems, tefluthrin predominantly moves into the sediment, with up to 91% of the compound being found there. ecotoxcentre.ch The dissipation half-life (DT50) of tefluthrin in a water/sediment system is approximately 82 days. ecotoxcentre.ch While stable to hydrolysis at pH 5 and 7, some degradation occurs at pH 9, with a half-life greater than 30 days. ecotoxcentre.chnih.gov Under these alkaline conditions, hydrolysis can lead to the formation of metabolites. ecotoxcentre.ch

The primary degradation pathway in aquatic systems involves the partitioning of tefluthrin to sediment, where it can persist. regulations.gov While aerobic aquatic metabolism data is still being gathered to fully understand its degradation in water, it is known that the compound is not readily biodegradable. regulations.govecotoxcentre.ch Runoff from agricultural fields, particularly following heavy rain, is a primary route for tefluthrin to enter aquatic environments, often adsorbed to eroded soil particles. regulations.govecotoxcentre.ch

One of the main metabolites found in the water phase is compound Ia, which can be present at up to 22%, and at up to 7% in the sediment. ecotoxcentre.ch The persistence of tefluthrin in sediment poses a potential risk to benthic and epibenthic organisms. regulations.gov

Table 1: Degradation of this compound in Aquatic Systems

| Parameter | Finding | Reference |

|---|---|---|

| Water Solubility | 0.02 ppm | regulations.govepa.gov |

| Octanol-Water Partition Coefficient (Log Kow) | 6.5 | epa.gov |

| Sediment Partitioning | Up to 91% in sediment | ecotoxcentre.ch |

| Water/Sediment System DT50 | 82 days | ecotoxcentre.ch |

| Hydrolysis (pH 5 and 7) | Stable | ecotoxcentre.chnih.gov |

| Hydrolysis (pH 9) | DT50 > 30 days | ecotoxcentre.ch |

| Primary Entry Route | Runoff with eroded soil | regulations.govecotoxcentre.ch |

| Major Aquatic Metabolite | Compound Ia | ecotoxcentre.ch |

Photolytic Degradation Pathways and Isomerization

The photolytic degradation of this compound is a significant transformation pathway, particularly in clear, shallow waters. regulations.gov When exposed to sunlight in aqueous solutions, tefluthrin undergoes isomerization to its trans-isomer. regulations.govepa.gov After 31 days of irradiation in pure water, approximately 37% of the tefluthrin can be converted to trans-tefluthrin. regulations.govecotoxcentre.ch This isomerization is considered the major photoproduct under aqueous photolysis conditions. regulations.gov

The tetrafluoro substitution in the alcohol moiety of tefluthrin enhances its susceptibility to degradation under certain conditions. researchgate.net While tefluthrin is stable with respect to degradation under sunlight on soil, the situation differs in water. epa.gov The phototransformation in air is rapid, with a half-life of less than a day, but this is less relevant for the soil-incorporated granular formulation. publications.gc.capublications.gc.ca

Photodegradation processes for pyrethroids, in general, can be complex, involving various reactions such as oxidation and cleavage of ester linkages. nih.govresearchgate.net For tefluthrin, the primary photolytic pathway observed is the isomerization from the (Z)-cis configuration to the trans configuration. regulations.gov

Table 2: Photolytic Degradation and Isomerization of this compound

| Condition | Primary Outcome | Details | Reference |

|---|---|---|---|

| Aqueous Photolysis | Isomerization | ~37% conversion to trans-tefluthrin after 31 days | regulations.govecotoxcentre.ch |

| Soil Photolysis | Not a significant dissipation route | Due to in-furrow application and soil incorporation | regulations.gov |

| Air Phototransformation | Rapid degradation | Half-life of less than a day | publications.gc.capublications.gc.ca |

Metabolite Persistence and Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of several transformation products. A key metabolite is the trans-isomer of tefluthrin, which is a major product of photolysis in water and on soil surfaces. regulations.gov Another significant metabolite is referred to as compound Ia, chemically identified as (1R,3R;1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylic acid. ecotoxcentre.chnih.gov This metabolite has been observed at levels up to 22% in the water phase and 7% in the sediment in aquatic metabolism studies. ecotoxcentre.ch

Other identified environmental transformation products include 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol (Compound II) and various other degradation compounds designated as III, IV, V, VI, XI, and XII. ecotoxcentre.chnih.gov The degradation in soil involves both hydrolytic and oxidative processes. nih.govnih.gov Mineralization to CO2 can also occur, suggesting that biodegradation is a relevant environmental fate process under certain conditions. nih.gov

The persistence of these metabolites varies. For instance, compound Ia shows low to moderate persistence in soil. ecotoxcentre.ch The parent compound, tefluthrin, is considered moderately persistent in terrestrial environments, with aerobic soil metabolism half-lives ranging from 17.4 to 75.3 days. regulations.gov In aquatic systems, the total residues of tefluthrin and its trans-isomer are considered persistent. ecotoxcentre.ch

Table 3: Major Metabolites and Environmental Transformation Products of this compound

| Compound Name | Chemical Name | Occurrence | Reference |

|---|---|---|---|

| trans-Tefluthrin | 2,3,5,6-tetrafluoro-4-methylbenzyl-trans-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | Aqueous and soil photolysis | regulations.gov |

| Compound Ia | (1R,3R;1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylic acid | Water and sediment | ecotoxcentre.chnih.gov |

| Compound II | 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol | Water (from hydrolysis) | ecotoxcentre.ch |

| DMCPA | (Z)-(1RS,3RS)-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid | Environmental transformation product | nih.govnih.gov |

Analytical Methodologies for Z 1r Trans Tefluthrin and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the components of a mixture, allowing for the individual analysis of (Z)-(1R)-trans-tefluthrin and its related compounds.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like tefluthrin (B143116). In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase.

Gas Chromatography-Flame Ionization Detection (GC-FID): This method is used for the determination of transfluthrin (B58387), a related pyrethroid, where the content of the 1R-trans and 1S-trans enantiomers can be determined. who.int

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry. After separation in the GC column, the molecules are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. GC-MS is frequently used for the analysis of pyrethroids in various samples. lcms.czusgs.gov For instance, a method for analyzing 57 pesticides in fishery products utilized GC-MS/MS for detection. nih.gov In another application, GC-MS/MS was used to screen for 115 pesticides in rice, demonstrating its high-throughput capabilities. mdpi.com The analysis of tefluthrin in soil can be performed using GC with a mass selective detector (MSD), with a reported limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov For water samples, GC-MS in negative ionization mode has been validated for tefluthrin analysis. epa.gov

A common approach for pyrethroid analysis involves GC with electron capture detection (ECD), which is highly sensitive to halogenated compounds like tefluthrin. epa.gov The use of an internal standard can correct for variations in extraction efficiency and injection volume, improving the precision of the method. epa.gov

Liquid Chromatography (LC) with Mass Spectrometry (MS/MS)

Liquid chromatography is a versatile technique that is particularly useful for analyzing less volatile or thermally labile compounds. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity and has become increasingly popular for pesticide residue analysis. coresta.org It has been successfully applied to the simultaneous analysis of multiple pyrethroids. shimadzu.com A key advantage of LC-MS/MS is its ability to distinguish between isomers that may be difficult to separate by GC. coresta.org An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of tefluthrin enantiomers in food and environmental samples. researchgate.netnih.gov This method demonstrated good recoveries and was successfully used to study the enantioselective degradation of tefluthrin in soil. researchgate.netnih.gov

The choice between GC and LC often depends on the specific properties of the analytes and the complexity of the sample matrix.

Chiral Chromatography for Enantiomer Separation and Analysis

Since this compound is a specific stereoisomer, chiral chromatography is essential for its separation from other tefluthrin isomers. coresta.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Chiral HPLC and UPLC methods are commonly used for the enantioselective analysis of pyrethroids. researchgate.netnih.gov For tefluthrin, a Lux Cellulose-1 chiral column has been used to separate the Z-cis-(1S,3S)-(-)-tefluthrin and Z-cis-(1R,3R)-(+)-tefluthrin enantiomers. researchgate.netnih.gov The elution order of the enantiomers can be identified using techniques like polarimetry and vibrating circular dichroism. researchgate.netnih.gov Molecular docking studies can also be employed to understand the enantio-separation mechanism at a molecular level. researchgate.net

The development of robust chiral separation methods is crucial for studying the enantioselectivity in the environmental fate and toxicity of tefluthrin. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and its metabolites.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It has been used in the analysis of a transformation product of the fungicide prochloraz (B1679089). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei. It was used to confirm the structure of a prochloraz transformation product. researchgate.net

Mass Spectrometry (MS): As mentioned earlier, MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, aiding in the identification of unknown compounds. europa.eu

These techniques, often used in combination, provide a comprehensive picture of the molecular structure of the target analytes.

Sample Preparation and Extraction Methods for Diverse Research Matrices

Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analytes of interest from the complex sample matrix and concentrate them to a level suitable for detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. lcms.cz It involves an extraction step with a solvent (e.g., acetonitrile) and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE). lcms.czresearchgate.netnih.gov Modified QuEChERS methods have been developed for the analysis of pyrethroid metabolites in tea and for the determination of pyrethroids in fishery products. mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE is another common technique used to clean up sample extracts. In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains either the analytes or the interfering compounds. For example, a C18 SPE cartridge can be used to clean up extracts before analysis. eurl-pesticides.eu

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from a liquid sample into an immiscible solvent.

Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for the extraction of pesticides from fatty materials. tandfonline.com

The choice of extraction method depends on the nature of the sample matrix (e.g., soil, water, food) and the physicochemical properties of the analytes. epa.govepa.govepa.gov For soil samples, extraction can be performed by refluxing with acetonitrile. epa.govepa.gov For water samples, partitioning with a solvent like toluene (B28343) is a common approach. epa.gov

Validation of Analytical Procedures and Method Development in Academic Research

The development and validation of analytical methods are essential to ensure the reliability and accuracy of the results.

Method validation involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. eurl-pesticides.eu

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.netnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. epa.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. epa.goveurl-pesticides.eu

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. thermofisher.com

Academic research plays a vital role in developing novel and improved analytical methods for pesticides like tefluthrin. For example, a study developed and validated a UPLC-MS/MS method for the enantioselective analysis of tefluthrin, which was then applied to study its degradation in soil. researchgate.netnih.gov The validation of this method included assessing linearity, recovery, and precision. researchgate.netnih.gov Another study focused on the validation of a multiresidue method for pesticides in olive oil using both LC-MS/MS and GC-MS/MS. eurl-pesticides.eu

Ecological Dynamics and Environmental Impact Assessments of Z 1r Trans Tefluthrin

Responses of Non-Target Organisms to Tefluthrin (B143116) Exposure

Tefluthrin's insecticidal properties are not limited to target pests, and its effects on other organisms are a significant area of research.

As an insecticide, tefluthrin is expected to have effects on terrestrial invertebrates. regulations.gov However, specific data on its toxicity to beneficial insects, such as pollinators, is not always available. regulations.gov One study indicated that bees and other beneficial insects are not likely to be exposed to tefluthrin when it is applied as a granular product. publications.gc.ca

Research on the earthworm Eisenia fetida has shown that tefluthrin can cause intestinal damage, changes in body weight, and DNA damage through oxidative stress. nih.gov The toxicity was found to be enantiomer-specific, with the Z-cis-(1R,3R)-(+)-tefluthrin isomer showing higher acute toxicity than the Z-cis-(1S,3S)-(-)-tefluthrin isomer. nih.gov Histopathological examination revealed severe damage to intestinal cells after exposure to Rac-tefluthrin and the Z-cis-(1R,3R)-(+)-isomer. nih.govresearchgate.net

While tefluthrin was not found to pose a risk to earthworms in one assessment, it is acknowledged that as an insecticide, effects on terrestrial invertebrates are anticipated. publications.gc.ca The lack of established hazard thresholds for many of these organisms highlights a gap in understanding its full impact. regulations.gov

Tefluthrin is recognized as being very highly toxic to both freshwater and estuarine fish and invertebrates. wikipedia.org Runoff from treated fields, particularly after heavy rainfall, can introduce tefluthrin into aquatic environments. regulations.gov Due to its strong binding to soil and organic matter, it is likely to partition to sediment in aquatic systems. regulations.gov

Studies have shown that tefluthrin is extremely toxic to fish and other aquatic life. epa.gov The 96-hour lethal concentration for 50% of the test population (LC50) for rainbow trout is reported as 60 ng/L, and for bluegill sunfish, it is 130 ng/L. inchem.org The toxicity of pyrethroids like tefluthrin to fish can be influenced by temperature, with higher toxicity observed in cooler water. inchem.org Fish appear to be particularly sensitive to pyrethroids due to their slower metabolism and elimination of these compounds. cabidigitallibrary.org

Aquatic invertebrates are also highly susceptible. For instance, the freshwater amphipod Hyalella azteca is known to be substantially more sensitive to pyrethroids than the commonly tested Daphnia magna. regulations.gov Both acute and chronic risks to freshwater and estuarine/marine invertebrates have been identified from tefluthrin exposure. publications.gc.ca

Interactive Table: Acute Toxicity of Tefluthrin to Aquatic Organisms

| Species | Toxicity Endpoint (96-hr LC50) | Concentration |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 60 ng/L |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 130 ng/L |

Users can sort the table by species or toxicity value.

Effects on Terrestrial Invertebrates (e.g., Earthworms, Beneficial Insects, Pollinators)

Impacts on Ecosystem Function and Biodiversity

The effects of tefluthrin on individual species can have cascading consequences for entire ecosystems.

The use of synthetic pyrethroids can induce trophic cascades in aquatic ecosystems. beyondpesticides.org By eliminating sensitive species, these insecticides can disrupt the food web. For example, the reduction of larval aquatic macroinvertebrates that graze on periphyton (attached algae) can lead to algal blooms. beyondpesticides.org

Furthermore, the endocrine-disrupting properties of some pyrethroids can cause aquatic organisms to metamorphose earlier and at a smaller size. beyondpesticides.org This can reduce the food availability for amphibians, reptiles, and birds that depend on these insects. beyondpesticides.org The loss of macroinvertebrates can initiate a top-down trophic cascade, altering the ecosystem's structure and function. beyondpesticides.org

The persistence of tefluthrin in the environment contributes to its long-term ecological impact. It is considered moderately persistent in soil and can persist in aquatic sediments. regulations.gov This persistence, combined with its toxicity, can lead to lasting changes in the composition and health of both agricultural and natural ecosystems. earth.org

In agricultural systems, the repeated use of pyrethroids can lead to the development of resistance in target pest populations. wikipedia.org This necessitates careful management to maintain the efficacy of the insecticide. wikipedia.org The long-term use of pesticides can also lead to a decline in beneficial insect populations, which can weaken the resilience of ecosystems and make them more susceptible to pests and diseases. earth.org

Trophic Cascades and Food Web Dynamics Induced by Pyrethroids

Bioaccumulation Potential in Environmental Compartments and Organisms

Tefluthrin's chemical properties suggest a potential for bioaccumulation. publications.gc.ca It has a high octanol/water partition coefficient (Kow), indicating that it is lipophilic and likely to accumulate in the fatty tissues of organisms. regulations.gov

Studies have shown that tefluthrin can bioaccumulate in fish. regulations.gov In one study, the bioconcentration factors (BCFs) in fish viscera reached as high as 12,800, with an estimated depuration half-life of about 14 days. regulations.gov While tefluthrin is expected to partition into sediment and soil, bioaccumulation in benthic organisms is a possibility due to the strong partitioning of the compound to soils. ecotoxcentre.ch The potential for biomagnification through the food chain, where concentrations increase at higher trophic levels, is a concern, although some assessments suggest it may not be a significant issue for terrestrial food chains due to a lack of exposure. ecotoxcentre.ch

Interactive Table: Bioaccumulation Data for Tefluthrin

| Organism/Compartment | Parameter | Value |

| Fish (viscera) | Bioconcentration Factor (BCF) | up to 12,800 |

| Fish | Depuration Half-life | ~14 days |

Users can explore the bioaccumulation potential in different organisms.

Environmental Risk Assessment Methodologies and Frameworks in Research

The environmental risk assessment (ERA) for pesticides like (Z)-(1R)-trans-tefluthrin is a structured process designed to evaluate the potential adverse effects on non-target organisms and the ecosystems they inhabit. montana.eduresearchgate.net This process is fundamental for regulatory decisions and involves a series of steps to characterize the nature and likelihood of risk. montana.eduresearchgate.net Research into the ecological dynamics of tefluthrin isomers utilizes established and evolving methodologies to refine these assessments.

A widely recognized framework for the ERA of pesticides is the tiered approach. nih.gov This methodology begins with a conservative screening-level assessment (lower tier) using simplified, worst-case assumptions and progresses to more complex and realistic higher-tier studies if an initial potential risk is identified. montana.edunih.gov This tiered system allows for an efficient evaluation, focusing resources on substances that pose a greater potential threat. nih.gov The risk itself is typically quantified as a risk quotient (RQ), which is a ratio comparing the predicted environmental concentration (PEC) of a chemical with an ecotoxicological endpoint, such as the concentration causing a specific effect (e.g., LC50). regulations.gov

Exposure assessment for tefluthrin in soil, surface water, and groundwater often employs specialized models. The FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) models, such as FOCUS PELMO and FOCUS PEARL, are standard tools used in regulatory assessments in Europe to calculate PECs under various agricultural scenarios. cabidigitallibrary.org These models simulate the environmental fate and transport of the pesticide, considering factors like its application method, degradation rate, and soil-binding properties. cabidigitallibrary.org For instance, tefluthrin is applied as a soil or seed treatment, and its high affinity for binding to soil and sediment particles is a critical parameter in these exposure models. regulations.govcabidigitallibrary.org Research has shown that in aquatic systems, tefluthrin dissipates rapidly from the water phase and binds strongly to sediment, where it can persist. regulations.govcabidigitallibrary.org

A significant challenge and a key area of research in the ERA of tefluthrin is its stereochemistry. Tefluthrin is a chiral molecule, and commercial formulations are often a racemic mixture of enantiomers. cabidigitallibrary.orgecotoxcentre.ch However, individual isomers can exhibit different biological activities and degradation rates. researchgate.netresearchgate.net Regulatory bodies have identified the lack of data on the relative toxicity and environmental behavior of individual tefluthrin isomers as a significant data gap. cabidigitallibrary.orgecotoxcentre.ch Consequently, a crucial aspect of modern ERA research is the development of enantioselective analytical methods, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), to track the fate of specific isomers in the environment. researchgate.net

Research findings have confirmed the importance of isomer-specific assessments. For example, studies on the earthworm Eisenia fetida demonstrated enantioselective toxicity among tefluthrin isomers.

**Table 1: Enantiomer-Specific Acute Toxicity of Tefluthrin to *Eisenia fetida***

| Tefluthrin Form | Relative Acute Toxicity | Research Finding |

| Z-cis-(1R,3R)-(+)-tefluthrin | Highest | This isomer caused the most significant damage to intestinal cells. researchgate.netresearchgate.net |

| Rac-tefluthrin (Mixture) | Intermediate | Effects were less severe than the (1R,3R)-(+) isomer but greater than the (1S,3S)-(-) isomer. researchgate.netresearchgate.net |

| Z-cis-(1S,3S)-(-)-tefluthrin | Lowest | This isomer exhibited the lowest acute toxicity to the earthworms in the study. researchgate.netresearchgate.net |

This enantioselectivity in biological effects underscores the need for risk assessments to move beyond treating chiral pesticides as single entities. researchgate.net

Higher-tier research methodologies aim to refine the risk assessment by incorporating more realistic environmental factors. nih.gov For pyrethroids like tefluthrin, which are highly toxic to aquatic organisms in standard laboratory tests, higher-tier studies can investigate the mitigating effects of environmental components. nih.govmontana.edu For example, adding sediment to aquatic test systems has been shown to significantly reduce the bioavailability and observed toxicity of pyrethroids to water-column organisms due to the chemical's tendency to adsorb to particles. nih.govmontana.edu Site-specific ERAs represent a form of higher-tier assessment, integrating field data on exposure concentrations and effects on local non-target species to provide a more accurate picture of risk within a particular agricultural ecosystem. researchgate.net One such assessment found that while other pesticides used alongside it were not at levels of concern, tefluthrin was detected in the environment at concentrations that could be toxic to non-target species like earthworms and the amphipod Hyalella azteca. researchgate.net

Table 2: Key Frameworks and Models in Tefluthrin Environmental Risk Assessment

| Framework/Model | Type | Application in Research |

| Tiered Risk Assessment | Conceptual Framework | Structures the ERA process from conservative screening to detailed, realistic studies. montana.edunih.gov |

| Risk Quotient (RQ) | Calculation Method | Compares exposure (PEC) to effect concentrations to quantify risk. regulations.gov |

| FOCUS Models (e.g., PELMO, PEARL) | Exposure Simulation | Predicts environmental concentrations of tefluthrin in soil and water under different scenarios. cabidigitallibrary.org |

| Enantioselective Analysis (e.g., UPLC-MS/MS) | Analytical Methodology | Allows for the specific tracking and quantification of individual tefluthrin isomers in environmental samples. researchgate.net |

| Site-Specific ERA | Assessment Framework | Integrates field data on exposure and effects for a localized, highly relevant risk characterization. researchgate.net |

| Higher-Tier Laboratory/Field Studies | Experimental Design | Incorporates environmental variables (e.g., sediment, realistic exposure patterns) to refine toxicity assessments. nih.gov |

Despite these sophisticated tools, significant uncertainties remain in the ERA for specific isomers like this compound. The trans-isomer of tefluthrin has been noted as a potential photolytic degradation product, but comprehensive data on its specific environmental fate, transport, and toxicity are often lacking in regulatory assessments. regulations.govcabidigitallibrary.org The frameworks in place highlight these data gaps, guiding future research toward a more complete understanding of the ecological dynamics of all stereoisomers of tefluthrin. cabidigitallibrary.orgecotoxcentre.ch

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-(1R)-trans-tefluthrin to achieve high enantiomeric purity?

- Methodology:

- Use chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry.

- Monitor reaction progress via chiral HPLC or NMR spectroscopy to assess enantiomeric excess (EE) .

- Optimize solvent polarity, temperature, and catalyst loading ratios to minimize racemization. For example, lower temperatures (e.g., 0–25°C) may reduce thermal degradation of stereochemical integrity .

- Validate purity using mass spectrometry (MS) and X-ray crystallography for structural confirmation .

Q. How should researchers characterize the photostability of this compound under varying environmental conditions?

- Methodology:

- Conduct accelerated photodegradation studies using UV-Vis irradiation chambers with controlled light intensity (e.g., 300–400 nm) .

- Analyze degradation products via LC-MS/MS and compare retention times to known metabolites.

- Include control samples shielded from light to isolate photolytic vs. thermal degradation pathways .

Q. What analytical techniques are most reliable for quantifying this compound in soil samples?

- Methodology:

- Extract residues using solid-phase extraction (SPE) with non-polar sorbents (e.g., C18).

- Quantify via GC-ECD or LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Validate recovery rates (70–120%) and limit of detection (LOD < 0.1 ppb) through spiked blank samples .

Advanced Research Questions

Q. How can computational models predict the binding affinity of this compound to insect sodium channels?

- Methodology:

- Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data of target channels (e.g., Helicoverpa armigera Nav1) .

- Compare binding energies (ΔG) between enantiomers to explain stereospecific activity.

- Validate predictions with electrophysiological assays (e.g., patch-clamp) on transfected cells expressing sodium channels .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound across aquatic species?

- Methodology:

- Conduct meta-analyses of LC50 values, stratifying by species, life stage, and exposure duration.

- Design controlled toxicity assays under standardized OECD guidelines (e.g., Test No. 203 for fish) to isolate confounding variables (e.g., pH, dissolved oxygen) .

- Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify significant interspecies differences .

Q. How do soil microbiota influence the degradation kinetics of this compound, and how can this be experimentally validated?

- Methodology:

- Perform microcosm studies with sterilized vs. non-sterilized soil to distinguish microbial vs. abiotic degradation .

- Sequence 16S rRNA from soil samples to correlate degradation rates with microbial community composition.

- Use stable isotope probing (SIP) with <sup>13</sup>C-labeled tefluthrin to track metabolite incorporation into microbial biomass .

Q. What protocols ensure reproducibility in enantioselective synthesis and analysis of this compound?

- Methodology:

- Document reaction parameters (e.g., catalyst batch, solvent purity) in supplemental materials to enable replication .

- Share raw chromatographic data (e.g., HPLC traces) and crystallographic CIF files in FAIR-aligned repositories .

- Use IUPAC nomenclature consistently and avoid ambiguous terms (e.g., "room temperature") in methods sections .

Data Analysis and Interpretation Guidelines

- Handling conflicting bioactivity data:

- Structural elucidation:

- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and computational prediction tools (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.